3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-13-7-6-12(8-14(13)20)17(24)21-15(11-4-2-1-3-5-11)9-22-16(23)10-26-18(22)25/h1-8,15H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLANIMAHIMRYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the oxazolidinone ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the phenylethyl group: This step involves the alkylation of the oxazolidinone intermediate with a phenylethyl halide.
Chlorination: The final step involves the chlorination of the benzamide ring using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is . Its structure features a dichlorobenzamide core linked to a 2,4-dioxo-1,3-oxazolidine moiety, which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the activity of carbonic anhydrases IX and XII, which are crucial for tumor survival under hypoxic conditions. The compound's design integrates scaffolds known for their inhibitory effects on these enzymes, suggesting a targeted approach to cancer treatment .
Inhibition of Tubulin Assembly
Research indicates that derivatives of this compound exhibit strong inhibition of tubulin assembly. This mechanism is critical in cancer therapy as it disrupts cell division and proliferation. Specifically, the compound has demonstrated high stability towards hepatic enzymes, which enhances its therapeutic potential .
Selectivity and Efficacy
The selectivity of this compound against specific carbonic anhydrases has been quantitatively assessed. For example, chlorinated derivatives have shown promising efficacy against CA IX with a dissociation constant () of 0.317 μM . This level of selectivity is advantageous for minimizing side effects in therapeutic applications.
Synthesis and Derivative Development
The synthesis of this compound often involves cycloaddition approaches that yield various derivatives with modified biological activities. These derivatives can be tailored to enhance their pharmacological profiles or reduce toxicity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3,4-Dichloro Substituted Benzamides with Cyclohexylamine Derivatives
- AH-7921 (3,4-Dichloro-N-[[1-(Dimethylamino)Cyclohexyl]Methyl]Benzamide): Structure: Retains the 3,4-dichlorobenzamide core but substitutes the oxazolidinone-phenylethyl group with a dimethylamino-cyclohexylmethyl chain. Key Difference: The cyclohexylamine substituent in AH-7921 facilitates opioid receptor binding, whereas the oxazolidinone group in the target compound may favor different targets (e.g., enzymes or ion channels).
- U-47700 (3,4-Dichloro-N-[2-(Dimethylamino)Cyclohexyl]-N-Methyl-Benzamide): Structure: Incorporates a dimethylamino-cyclohexyl group directly attached to the benzamide nitrogen. Activity: Potent opioid agonist with higher receptor affinity than morphine, associated with severe toxicity risks .
Benzamides with Heterocyclic Substituents
- 4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide (): Structure: Contains a thioxo-oxadiazole ring instead of oxazolidinone. Activity: Thiadiazole and oxadiazole derivatives are associated with antimicrobial and anticonvulsant properties . Key Difference: The thioxo group may enhance metabolic stability compared to the oxazolidinone’s carbamate moiety.
- N-(1,3-Benzothiazol-2-yl)-3,4-Dimethoxybenzamide (): Structure: Substitutes the oxazolidinone with a benzothiazole ring. Activity: Benzothiazoles are known for antitumor and anti-inflammatory activities, suggesting divergent biological targets compared to the oxazolidinone-containing compound .
Anticonvulsant Azetidinone Derivatives ()
- 1-[2-(3,4-Disubstituted Phenyl)-3-Chloro-4-Oxoazetidin-1-yl]-3-(6-Substituted-1,3-Benzothiazol-2-yl)Ureas: Structure: Combines a β-lactam (azetidinone) ring with a benzothiazole-urea group. Activity: Demonstrated 100% protection in maximal electroshock seizure (MES) tests, highlighting the role of β-lactams in anticonvulsant activity . Key Difference: The azetidinone’s strained four-membered ring may confer greater reactivity compared to the oxazolidinone’s five-membered structure.
Comparative Data Table
Key Research Findings and Implications
- Structural Determinants of Activity: The 3,4-dichloro substitution enhances lipophilicity and receptor binding in opioid agonists (e.g., AH-7921) but may shift activity to anticonvulsant or antimicrobial targets when paired with heterocycles like oxazolidinones or oxadiazoles . The oxazolidinone ring’s carbamate group may improve metabolic stability compared to labile esters or amides in related compounds .
Toxicity Considerations :
- Synthetic Feasibility: The target compound’s oxazolidinone group could be synthesized via cyclization of a carbamate precursor, similar to methods used for thiadiazole derivatives .
Biological Activity
3,4-Dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, antitumor, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, a related compound was shown to exhibit significant antibacterial activity against various strains of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve the inhibition of FtsZ protein, essential for bacterial cell division.
Table 1: Antibacterial Activity Comparison
| Compound | Activity Against MRSA | Mechanism of Action |
|---|---|---|
| A14 | High | FtsZ Inhibition |
| 3,4-Dichloro-N-[...] | Moderate | Unknown |
Antitumor Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may also possess antitumor activity. Research indicates that oxazolidinone derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . Specific in vitro assays demonstrated that certain derivatives led to a significant decrease in viability of various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the effects of oxazolidinone derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds resulted in a dose-dependent reduction in cell viability and increased apoptosis markers .
Other Pharmacological Effects
Beyond antibacterial and antitumor activities, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties. Compounds within the oxazolidinone class have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzamide and oxazolidinone rings can significantly influence potency and selectivity against target pathogens or cancer cells. For example:
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased antibacterial activity |
| Oxazolidinone Ring Variations | Altered cytotoxicity profiles |
Q & A
Q. What are the common synthetic routes for 3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the oxazolidinone ring via cyclization of amino alcohols with carbonyl compounds (e.g., using carbonyldiimidazole under basic conditions), and (2) coupling the oxazolidinone intermediate with a benzamide derivative. For example, Friedel-Crafts alkylation or amide bond formation using coupling reagents like EDC/HOBt can introduce the phenylethyl-benzamide moiety . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF) and temperature to enhance yield. Catalytic bases like triethylamine can mitigate side reactions during amidation .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and DEPT-135) is essential for verifying the oxazolidinone ring and benzamide substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (C=O at ~1750 cm⁻¹ for oxazolidinone). Purity is assessed via HPLC (reverse-phase C18 column, UV detection at 254 nm) and elemental analysis. X-ray crystallography (using SHELXL ) resolves stereochemistry for chiral centers .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Begin with in vitro assays:
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
- Receptor binding : Radioligand displacement assays (e.g., μ-opioid receptor binding, given structural analogs like U-47700 ).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, depending on hypothesized targets. Use positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve racemic mixtures during synthesis, given the compound’s chiral centers?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers. Alternatively, asymmetric synthesis using chiral catalysts (e.g., Evans’ oxazaborolidine) during oxazolidinone formation can induce enantioselectivity. Dynamic kinetic resolution (DKR) with enzymes like lipases may also be explored .
Q. What strategies mitigate discrepancies in crystallographic data refinement for this compound?
Q. How does the oxazolidinone moiety influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to assess oxidative degradation. Compare half-life (t₁/₂) with analogs lacking the oxazolidinone ring. LC-MS/MS identifies metabolites (e.g., ring-opened by esterases). Computational docking (AutoDock Vina) predicts CYP3A4 binding affinity to explain metabolic pathways .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor binding. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic sites. Pharmacophore mapping (MOE software) aligns the compound’s functional groups with known active ligands (e.g., opioid receptor agonists) .
Data Contradiction Analysis
Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values across studies) be addressed?
- Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability. Validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays). Perform meta-analysis of published data, accounting for cell line heterogeneity (e.g., HEK-293 vs. HeLa) and compound purity (>95% by HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
